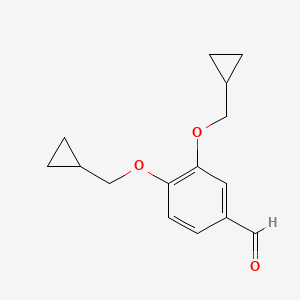

3,4-Bis(cyclopropylmethoxy)benzaldehyde

Description

3,4-Bis(cyclopropylmethoxy)benzaldehyde is a benzaldehyde derivative substituted with cyclopropylmethoxy groups at the 3- and 4-positions of the aromatic ring. Its molecular formula is C₁₆H₁₈O₃, with a molecular weight of 258.32 g/mol. The compound is typically synthesized via nucleophilic substitution reactions between 3,4-dihydroxybenzaldehyde and bromomethyl cyclopropane under basic conditions (e.g., K₂CO₃ in acetonitrile at elevated temperatures) . This method yields moderate to high purity products after purification via silica gel chromatography.

Key physicochemical properties include moderate polarity due to the electron-donating cyclopropylmethoxy groups, which influence its solubility in organic solvents like ethyl acetate and dichloromethane.

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

3,4-bis(cyclopropylmethoxy)benzaldehyde |

InChI |

InChI=1S/C15H18O3/c16-8-13-5-6-14(17-9-11-1-2-11)15(7-13)18-10-12-3-4-12/h5-8,11-12H,1-4,9-10H2 |

InChI Key |

TYQLNIUZKKAOHO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)C=O)OCC3CC3 |

Origin of Product |

United States |

Preparation Methods

Alkylation of 3,4-Dihydroxybenzaldehyde

- Reagents: 3,4-Dihydroxybenzaldehyde, cyclopropylmethyl bromide or cyclopropylmethanol, base (e.g., potassium carbonate, sodium hydride).

- Solvents: Common solvents include N,N-dimethylformamide (DMF), acetonitrile, acetone, or dimethylacetamide.

- Reaction Conditions:

- Temperature ranges from 10-15 °C initially, then warmed up to 70-130 °C depending on solvent and reaction time.

- Reaction times vary from 0.5 hours to 15 hours.

- Nitrogen atmosphere is often used to prevent oxidation.

- Mechanism: The phenolic hydroxyl groups are deprotonated by the base, allowing nucleophilic substitution on the alkyl halide to form the cyclopropylmethoxy ethers.

Example from Patent Literature:

- In a 250 mL four-hole flask under nitrogen, 3-bromo-4-hydroxybenzaldehyde (13.08 g) is reacted with potassium hydride (4.6 g) and cyclopropylmethanol (3.6 g) in acetone (130 mL) at 10-15 °C, then warmed to 70 °C and stirred for 15 hours. The reaction mixture is acidified, extracted with ethyl acetate, washed, dried, and concentrated to yield the product with about 80% yield and 92.5% purity by HPLC.

Purification

- The crude product is typically purified by extraction, washing with brine, drying over anhydrous magnesium sulfate, and solvent removal under reduced pressure.

- Further purification may involve recrystallization or column chromatography depending on the required purity.

Oxidation and Further Functionalization (Optional)

- The aldehyde group in this compound can be oxidized to the corresponding benzoic acid using sodium chlorite in acetonitrile, achieving high purity (99.2%) and good yield.

- Subsequent acylation with amines such as 3,5-dichloropyridin-4-amine can produce benzamide derivatives important as pharmaceutical impurities or intermediates.

Reaction Parameters and Yields

| Step | Reagents & Conditions | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|---|

| O-Alkylation | 3,4-Dihydroxybenzaldehyde + cyclopropylmethanol + KH or K2CO3 | Acetone, DMF, or DMAc | 10-70 | 0.5 - 15 | 80-85 | 85-92.5 | Nitrogen atmosphere, base-mediated |

| Oxidation to benzoic acid | Sodium chlorite | Acetonitrile | Room temp | ~3 | High | 99.2 | Mild oxidation, high selectivity |

| Acylation | 3,5-Dichloropyridin-4-amine + acid chloride | Acetonitrile | 0-30 | 1 | 85 | - | Produces benzamide derivative |

Comprehensive Research Findings

- The alkylation step is critical and requires careful control of base strength and temperature to avoid mono-alkylated by-products and to achieve full di-substitution.

- Use of sodium hydride or potassium hydride as strong bases under inert atmosphere improves selectivity and yield.

- Acetonitrile as a solvent is preferred for oxidation and acylation steps due to ease of recovery and compatibility with reagents.

- The oxidation with sodium chlorite is efficient and produces the corresponding acid with high purity, facilitating further synthetic transformations without extensive purification.

- The overall synthetic sequence from 3,4-dihydroxybenzaldehyde to this compound and further derivatives can achieve overall yields around 70% without chromatography in some cases, which is advantageous for scale-up.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents and Conditions | Outcome / Notes |

|---|---|---|

| 1. Selective O-alkylation | Cyclopropylmethyl bromide or cyclopropylmethanol, NaH or K2CO3, DMF or acetone, 10-70 °C, inert atmosphere | Formation of this compound, yield ~80-85% |

| 2. Work-up and Purification | Acidification, ethyl acetate extraction, drying | Product purity up to 92.5% by HPLC |

| 3. Oxidation (optional) | Sodium chlorite, acetonitrile, room temperature | Conversion to 3,4-bis(cyclopropylmethoxy)benzoic acid, purity 99.2% |

| 4. Acylation (optional) | 3,5-Dichloropyridin-4-amine, acid chloride, acetonitrile, 0-30 °C | Formation of benzamide derivatives, yield ~85% |

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis(cyclopropylmethoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

Oxidation: Sodium chlorite is commonly used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Bases like potassium carbonate and solvents like acetonitrile are often used.

Major Products Formed:

Oxidation: Formation of the corresponding carboxylic acid.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,4-Bis(cyclopropylmethoxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: This compound is studied for its potential biological activities. It is an impurity in the synthesis of roflumilast, a phosphodiesterase 4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its role as an intermediate makes it important for the synthesis of various active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 3,4-Bis(cyclopropylmethoxy)benzaldehyde is not well-documented. as an impurity in the synthesis of roflumilast, it may interact with phosphodiesterase 4 (PDE4) enzymes. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in many cell types, and inhibition of PDE4 leads to increased levels of cAMP, which can have various therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The following table summarizes key structural and synthetic differences between 3,4-bis(cyclopropylmethoxy)benzaldehyde and related compounds:

Note: Yields inferred from related syntheses in and .

Physicochemical Properties

- Solubility : Cyclopropylmethoxy derivatives are generally less polar than hydroxyl- or methoxy-substituted analogs, favoring solubility in aprotic solvents. For example, this compound is more soluble in DCM than 3,4-dihydroxybenzaldehyde .

- Stability : The cyclopropyl group enhances stability against oxidative degradation compared to allyl or benzyl ethers, as seen in hydrogenation reactions of related compounds () .

Detailed Research Findings

Spectroscopic Characterization

Biological Activity

3,4-Bis(cyclopropylmethoxy)benzaldehyde is an organic compound with the molecular formula C${15}$H${16}$O$_{3}$ and a molecular weight of approximately 244.29 g/mol. This compound is characterized by its unique structure, which includes two cyclopropylmethoxy groups attached to a benzaldehyde moiety. Its distinctive features suggest potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The compound's structure allows for various chemical reactivity patterns, which can be leveraged in synthetic applications. The dual cyclopropylmethoxy substituents may influence its interactions with biological targets, enhancing its potential as a pharmaceutical agent.

| Property | Value |

|---|---|

| Molecular Formula | C${15}$H${16}$O$_{3}$ |

| Molecular Weight | 244.29 g/mol |

| CAS Number | Not specified |

Biological Activity

Research into the biological activity of this compound has highlighted several potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. The presence of cyclopropyl groups may enhance membrane permeability, leading to increased efficacy against bacterial strains.

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways. This suggests a potential role in treating inflammatory diseases.

- Pharmaceutical Development : As a versatile building block in organic synthesis, this compound can be utilized to create more complex medicinal compounds, potentially leading to novel therapeutic agents.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound:

- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their biological activities. Some derivatives showed promising results in inhibiting bacterial growth, suggesting that modifications to the benzaldehyde structure can enhance antimicrobial efficacy.

- In Vivo Studies : Another research effort examined the effects of related compounds on pulmonary fibrosis models in rats. While not directly testing this compound, these studies provide insights into how structurally similar compounds may modulate biological responses in vivo .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activity may involve:

- Interaction with Cellular Targets : The compound may interact with specific receptors or enzymes involved in inflammation and microbial resistance.

- Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death.

Q & A

Q. What are the standard synthetic routes for 3,4-Bis(cyclopropylmethoxy)benzaldehyde, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 3,4-dihydroxybenzaldehyde with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., acetone) under reflux . Optimization includes adjusting molar ratios (e.g., 1:2.2 for diol:alkylating agent), temperature (60–80°C), and reaction time (12–24 hrs). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Yield improvements (up to 85%) are achieved by slow addition of the alkylating agent to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : <sup>1</sup>H NMR confirms the aldehyde proton (~10 ppm) and cyclopropylmethoxy groups (δ 3.5–4.2 ppm for –OCH₂–; δ 0.5–1.2 ppm for cyclopropyl CH₂). <sup>13</sup>C NMR identifies the aldehyde carbon (~190 ppm) and ether carbons .

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 1250–1050 cm⁻¹ (C–O–C ether linkages) .

- X-ray crystallography (if crystalline): SHELX programs are used for structure refinement to resolve steric effects from cyclopropyl groups .

Q. How does the electronic nature of cyclopropylmethoxy substituents influence the compound’s reactivity?

The cyclopropylmethoxy group combines steric bulk (from the strained cyclopropane ring) and moderate electron-donating effects via the ether oxygen. This increases the aldehyde’s electrophilicity, enhancing nucleophilic addition reactions (e.g., formation of hydrazones or Schiff bases). However, steric hindrance may slow reactions at the ortho positions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity (e.g., antifungal vs. anticancer effects) often arise from assay conditions or cell-type specificity. To address this:

- Use isogenic cell lines to compare responses under identical conditions.

- Perform dose-response curves (e.g., IC₅₀ values) across multiple concentrations.

- Validate mechanisms via knockdown/overexpression of target proteins (e.g., redox enzymes like glutathione reductase) .

Q. How can computational modeling guide the design of derivatives for targeted applications (e.g., enzyme inhibition)?

- Docking studies (AutoDock, Schrödinger) predict binding affinities to enzymes like TGF-β1 or Smad2/3. Focus on substituents that enhance hydrogen bonding (e.g., –OH or –NH₂ groups) .

- DFT calculations assess electronic effects of substituents on the aldehyde’s reactivity. For example, electron-withdrawing groups (e.g., –CF₃) increase electrophilicity for covalent inhibitor design .

Q. What experimental designs mitigate challenges in synthesizing stereochemically complex derivatives?

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation to control stereochemistry.

- Employ asymmetric catalysis (e.g., Pd-catalyzed cross-coupling) for enantioselective C–C bond formation .

- Monitor reactions via HPLC-MS to detect diastereomers early and adjust conditions (e.g., solvent polarity) .

Q. How does this compound interact with cellular redox systems, and what assays quantify this activity?

The compound disrupts redox homeostasis by depleting glutathione (GSH) and inhibiting antioxidant enzymes (e.g., superoxide dismutase). Assays include:

- GSH/GSSG ratio measurement (Ellman’s reagent).

- ROS detection (DCFH-DA fluorescence).

- Enzyme activity assays (NADPH consumption for glutathione reductase) .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from by-products?

- Flash chromatography with hexane:EtOAc (4:1 to 1:1) effectively separates the product from unreacted diol or mono-alkylated intermediates.

- Recrystallization from ethanol/water (7:3) yields high-purity crystals for X-ray studies .

Q. How can researchers validate the compound’s role in modulating epithelial-mesenchymal transition (EMT) pathways?

- Western blotting for EMT markers (E-cadherin loss, vimentin upregulation).

- qPCR to quantify TGF-β1/Smad2/3 target genes (e.g., SNAIL, TWIST).

- Invasion assays (Boyden chamber) to assess functional EMT inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.